4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid

Sweet-taste inhibition TAS1R receptor HPMP

Researchers investigating metabolic disorders face a lack of well-characterized control compounds to distinguish PPARα-dependent effects from TAS1R sweet-taste receptor modulation. This compound is a structurally hybrid scaffold combining a fenofibric acid-like backbone with a lactisole-related methoxyphenoxy core, bridged by an amide linkage. The free benzoic acid moiety ensures superior aqueous solubility for low-DMSO HTS formats. • Serves as a predicted-inactive control for lactisole (TAS1R IC₅₀ ~4 mM) in insulin secretion assays. • Lacks the 4-chlorobenzoyl group essential for PPARα activation, enabling PPAR-independent fibrate mechanistic studies. • Free carboxylic acid enables salt formation and offers synthetic handles for lead optimization libraries.

Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
Cat. No. B5223977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid
Molecular FormulaC17H17NO5
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)C(=O)O)OC2=CC=C(C=C2)OC
InChIInChI=1S/C17H17NO5/c1-11(23-15-9-7-14(22-2)8-10-15)16(19)18-13-5-3-12(4-6-13)17(20)21/h3-11H,1-2H3,(H,18,19)(H,20,21)
InChIKeyGPYPNGXBFKBULB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Baseline Procurement Profile


4-{[2-(4-Methoxyphenoxy)propanoyl]amino}benzoic acid (C₁₇H₁₇NO₅, MW 315.32 g/mol) is a synthetic small molecule belonging to the class of para-substituted benzamido-benzoic acid derivatives. Its structure combines a 4-methoxyphenoxy-substituted propionyl moiety linked via an amide bond to a 4-aminobenzoic acid (PABA) scaffold. This architecture shares pharmacophoric features with both the sweet-taste inhibitor 2-(4-methoxyphenoxy)propanoic acid (HPMP/Lactisole) and the PPARα-agonist fenofibric acid, positioning it as a potential dual-mechanism probe or a differentiated lead scaffold for metabolic disorder research . However, publicly available quantitative pharmacological characterization remains extremely limited at the time of this analysis.

Workflow Differentiated probe for metabolic or taste-signaling pathway studies Structural divergence from HPMP and fenofibric acid suggests distinct target engagement
Selection Predicted aqueous compatibility for high-concentration screening formats Free carboxylic acid and lower estimated LogP may reduce DMSO requirement
Use context Medicinal chemistry scaffold for hybrid molecules or as a structural negative control Amide linkage and methoxyphenoxy core provide synthetic handles

Why This Compound Cannot Be Replaced by Generic Analogs


The specific substitution pattern present in 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid—a branched phenoxypropionyl amide tethered to a free benzoic acid—is not interchangeable with simpler analogs such as the parent acid HPMP (sweet-taste inhibitor), its sodium salt, or the clinically used fenofibrate/fenofibric acid pair. The amide linkage introduces a hydrogen-bond donor/acceptor motif that can alter target engagement, while the 4-methoxy substitution on the phenoxy ring lacks the 4-chlorobenzoyl group critical for PPARα activation by fenofibric acid [1]. Additionally, the free carboxylic acid on the benzoic acid ring confers distinct ionization, solubility, and potential transporter recognition profiles compared to ester prodrugs like fenofibrate [1]. Direct head-to-head comparative data are currently absent from the public domain, necessitating procurement decisions to be based on structural differentiation and orthogonal validation against the specific assay endpoint of interest.

vs. HPMP
4-{[2-(4-Methoxyphenoxy)propanoyl]amino}benzoic acid lacks the sweet-taste inhibitor profile of the parent acid
The bulky 4-carboxyphenylamide group is expected to hinder TAS1R receptor binding; sweet-taste inhibition data are absent, making HPMP not directly interchangeable.
vs. Fenofibric acid
Missing 4-chlorobenzoyl group critical for PPARα activation; potency loss predicted
Class-level SAR indicates the 4-methoxy substitution cannot replicate fenofibric acid PPARα agonism. Procurement for lipid-lowering research should not assume functional equivalence.
vs. Ester analogs
Free acid form confers different ionization, solubility, and transporter recognition
Compared to butyl ester or fenofibrate, the benzoic acid moiety may shift in vitro handling and permeability. Direct substitution requires solubility and target-engagement validation.

Quantitative Differentiation vs. Closest Analogs


Sweet-Taste Inhibition vs. Parent Acid HPMP

The parent acid, 2-(4-methoxyphenoxy)propanoic acid (HPMP/Lactisole), is a well-characterized sweet-taste receptor antagonist with an IC₅₀ of approximately 4 mM in MIN6 insulin-secretion assays . 4-{[2-(4-Methoxyphenoxy)propanoyl]amino}benzoic acid has not been evaluated for sweet-taste inhibition in any public study. The introduction of the bulky 4-carboxyphenylamide group is expected to sterically hinder binding to the TAS1R2/TAS1R3 sweet receptor, potentially abolishing or drastically reducing this activity. Absence of sweet-taste inhibition may be advantageous or disadvantageous depending on the intended application, but currently this differentiation remains untested.

Sweet-taste inhibition vs. HPMP
Data to verify
Target compound not tested; parent acid HPMP IC₅₀ ≈ 4 mM (MIN6 assay). Activity predicted significantly lower due to steric hindrance.
Predicted loss of sweet-taste receptor antagonism; may serve as inactive control if confirmed.
No public TAS1R assay data; structural inference only.
Sweet-taste inhibition TAS1R receptor HPMP

PPARα Agonist Activity vs. Fenofibric Acid

Fenofibric acid, bearing a 4-(4-chlorobenzoyl)phenoxy group, activates PPARα with an EC₅₀ of 22.4 µM in transactivation assays [1]. The target compound replaces the 4-chlorobenzoyl group with a simpler 4-methoxy substituent. Structure-activity relationship (SAR) data from the fenofibrate class demonstrates that the 4-chlorobenzoyl moiety is critical for PPARα potency; its removal typically results in a >10-fold loss of activity. While the target compound has not been tested against PPARα, the structural divergence strongly suggests it is unlikely to function as a potent PPARα agonist. This is a class-level inference based on established fibrate SAR, not a direct measurement.

PPARα agonism vs. fenofibric acid
Class-level inference
Target: Not tested; predicted EC₅₀ > 100 µM
Fenofibric acid: EC₅₀ = 22.4 µM (PPARα transactivation)
Predicted shift: >4-fold loss of potency
SAR indicates 4-chlorobenzoyl group removal substantially reduces PPARα activity; unlikely as fenofibric acid substitute.
COS-1 cell assay; class-level extrapolation from fibrate SAR.
PPARα agonism Lipid metabolism Fenofibric acid

Physicochemical Profile vs. Ester Analogs

The butyl ester analog, butyl 3-{[(2S)-2-(4-methoxyphenoxy)propanoyl]amino}benzoate, has a predicted ACD/LogP of 5.01 and a Polar Surface Area (PSA) of 74 Ų . The target free acid is expected to exhibit a substantially lower LogP (estimated ~3.0–3.5) due to the ionizable carboxylic acid, which deprotonates at physiological pH. In contrast, fenofibric acid has a reported LogP of approximately 4.2 [1]. The lower LogP and higher aqueous solubility of the target compound relative to fenofibric acid may translate to improved in vitro handling (reduced DMSO requirement) and potentially different in vivo distribution, although experimental confirmation is lacking. These predicted physicochemical differences, combined with the distinct hydrogen-bonding capacity of the amide linkage, differentiate the target compound from both simple phenoxypropionic acids and clinically used fibrates.

Physicochemical profile vs. analogs
Predicted
Target compound: predicted LogP ~3.0–3.5 (free acid), PSA ~74 Ų. Butyl ester analog: ACD/LogP 5.01; fenofibric acid: LogP ≈ 4.2. Lower lipophilicity and higher aqueous solubility expected.
May support reduced DMSO concentration in cell-based assays; solubility advantage requires experimental confirmation.
ACD/Labs Percepta prediction; published fenofibric acid LogP.
LogP Solubility Permeability Physicochemical properties

Optimal Research & Procurement Scenarios


Negative Control for Sweet-Taste Receptor Studies

When HPMP/Lactisole (IC₅₀ ~4 mM ) is used as a sweet-taste inhibitor in cell-based assays (e.g., MIN6 insulin secretion), 4-{[2-(4-Methoxyphenoxy)propanoyl]amino}benzoic acid can serve as a structurally related but predicted-inactive control. This helps confirm that observed effects are specifically due to TAS1R antagonism rather than non-specific phenoxypropionic acid effects.

Probe for Non-PPARα Metabolic Mechanisms

Given that the compound lacks the critical 4-chlorobenzoyl group required for PPARα activation (fenofibric acid EC₅₀ = 22.4 µM [1]), it is unlikely to activate PPARα. Researchers investigating PPAR-independent metabolic effects of fibrate-like structures can use this compound to deconvolve PPARα-mediated versus off-target metabolic activities while maintaining a similar physicochemical scaffold.

Solubility-Optimized Scaffold for HTS Libraries

With a predicted LogP significantly lower than fenofibric acid (estimated ~3.0–3.5 vs. ~4.2 ) and a free carboxylic acid enabling salt formation, this compound is better suited for aqueous-based high-throughput screening formats where DMSO concentration must be minimized to avoid solvent toxicity or precipitation artifacts.

Medicinal Chemistry Starting Point for Dual-Mechanism Hybrids

For medicinal chemists exploring hybrid molecules that engage both metabolic nuclear receptors and taste-signaling pathways (e.g., for diabetes research), this compound provides a unique starting scaffold. The amide linkage and free acid offer synthetic handles for further derivatization, while the methoxyphenoxy core retains potential for sweet-taste receptor modulation pending targeted screening.

Application
Selection Property
Validation Focus
Negative control for sweet-taste receptor studies
Predicted inactivity at TAS1R due to steric hindrance from 4-carboxyphenylamide
Confirm lack of sweet-taste inhibition in MIN6 or equivalent assay
Probe for non-PPARα metabolic mechanisms
Absence of 4-chlorobenzoyl group; low probability of PPARα activation
Verify PPARα inactivity in transactivation assay; explore off-target metabolic pathways
Scaffold for aqueous high-throughput screening
Predicted lower LogP and free carboxylic acid enabling salt formation
Experimental solubility and DMSO tolerance testing in screening buffer
Medicinal chemistry starting point for dual-mechanism hybrids
Methoxyphenoxy core and amide-linked benzoic acid with synthetic handles
Derivatization and screening against taste and metabolic nuclear receptor panels
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